molecular formula C7H9F2NO B2891688 1,1-difluoro-5-azaspiro[2.5]octan-6-one CAS No. 2243510-19-0

1,1-difluoro-5-azaspiro[2.5]octan-6-one

Cat. No.: B2891688
CAS No.: 2243510-19-0
M. Wt: 161.152
InChI Key: AVSLNZGCOPKPGH-UHFFFAOYSA-N
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Description

1,1-difluoro-5-azaspiro[2.5]octan-6-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spirocyclic framework, which is a bicyclic structure where two rings are connected through a single atom. The presence of fluorine atoms in the molecule enhances its chemical stability and reactivity, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-5-azaspiro[2.5]octan-6-one can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of strong bases and fluorinating agents to introduce the fluorine atoms into the molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1,1-difluoro-5-azaspiro[2.5]octan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted spirocyclic compounds .

Scientific Research Applications

1,1-difluoro-5-azaspiro[2.5]octan-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-difluoro-5-azaspiro[2.5]octan-6-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the molecule enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The spirocyclic structure also contributes to its unique reactivity and stability, making it a valuable compound for studying molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-difluoro-5-azaspiro[2.5]octan-6-one is unique due to its specific spirocyclic framework and the positioning of the fluorine atoms.

Properties

IUPAC Name

2,2-difluoro-5-azaspiro[2.5]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2NO/c8-7(9)3-6(7)2-1-5(11)10-4-6/h1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSLNZGCOPKPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2(F)F)CNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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